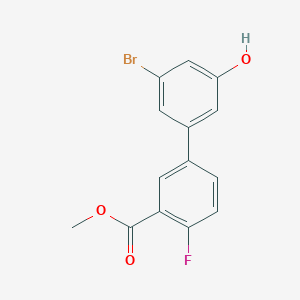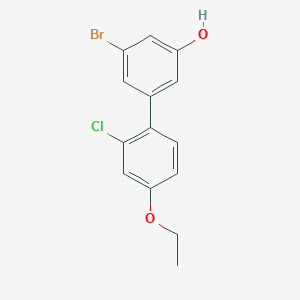
3-Bromo-5-(4-methylsulfonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-methylsulfonylphenyl)phenol, abbreviated as 3-BMS-Phenol, is a phenol compound with a bromine atom at the 3-position, and a 4-methylsulfonylphenyl group at the 5-position. It is a white to light yellow crystalline powder with a melting point of 104-105°C and a purity of 95%. This compound is widely used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Applications De Recherche Scientifique
3-BMS-Phenol has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents. Furthermore, it has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mécanisme D'action
The mechanism of action of 3-BMS-Phenol is not well understood. However, it is believed to act as an electron acceptor, which allows it to participate in various types of chemical reactions. In addition, it is believed to act as a Lewis acid, which allows it to react with other molecules to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BMS-Phenol are not well understood. However, it has been shown to have a mild stimulating effect on the central nervous system. Additionally, it has been shown to have an antioxidant effect, and to reduce inflammation. It has also been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-BMS-Phenol in laboratory experiments is its high purity (95%), which makes it ideal for use in sensitive applications. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 3-BMS-Phenol in laboratory experiments. For example, it is a strong oxidizing agent, which can lead to unwanted side reactions. Additionally, it is not soluble in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several potential future directions for the use of 3-BMS-Phenol. One potential direction is the use of the compound as a catalyst for the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of polymers, such as polyurethanes and polyesters. Another potential direction is the use of the compound as an intermediate in the synthesis of biologically active compounds, such as antibiotics, hormones, and anti-cancer agents. Finally, it could be used as a reagent in organic synthesis, and as an electron acceptor in various types of chemical reactions.
Méthodes De Synthèse
The synthesis method used to produce 3-BMS-Phenol involves the reaction of 4-methylsulfonylphenol with bromine in an aqueous medium. The reaction is carried out in the presence of a base such as potassium hydroxide, and a catalyst such as an organic acid. The reaction proceeds in two steps: first, the bromination of the 4-methylsulfonylphenol to form 3-bromo-4-methylsulfonylphenol, and then the oxidation of the brominated intermediate to form 3-BMS-Phenol. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atmospheres.
Propriétés
IUPAC Name |
3-bromo-5-(4-methylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-18(16,17)13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHUVTMQFYVIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686465 |
Source


|
| Record name | 5-Bromo-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-60-2 |
Source


|
| Record name | 5-Bromo-4'-(methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

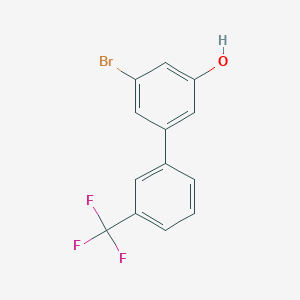
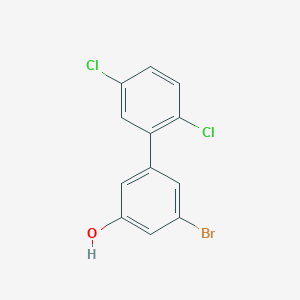
![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
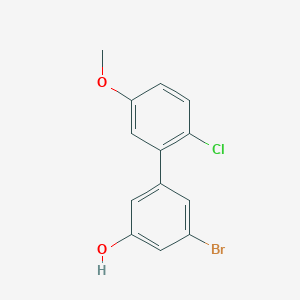
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

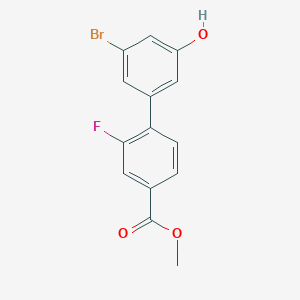
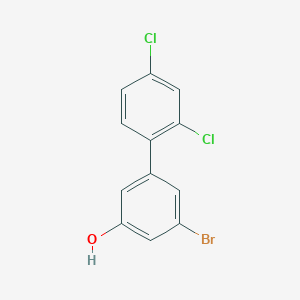
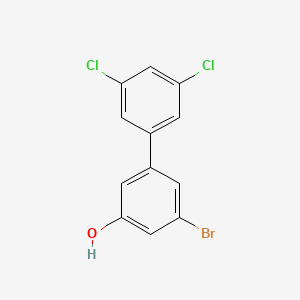
![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
